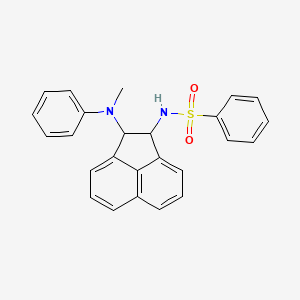
N-(2-(méthyl(phényl)amino)-1,2-dihydroacénaphthylène-1-yl)benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide” is a benzenesulfonamide derivative . Benzenesulfonamides are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 . They are typically crystalline and are often used in the synthesis of dyes, photochemicals, and disinfectants .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including “N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide”, involves the reaction of sulfonyl chlorides with an amine . The reaction yields a light brown solid .Molecular Structure Analysis
The molecular structure of “N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide” consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . The 1H-NMR and 13C-NMR data provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
Benzenesulfonamides, including “N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide”, undergo a variety of acid-base reactions . The N-H bond can be deprotonated, and the alkylsulfonamides can be deprotonated at carbon .Physical And Chemical Properties Analysis
“N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide” is a light brown solid with a melting point of 259 ± 2 °C . Its IR spectrum shows peaks at 3523 (OH), 3360, 3271 (NH2), 3201 (NH), 2862 (CH aliph.), and 1678 (CO) cm−1 .Applications De Recherche Scientifique
- Certains dérivés ont montré des effets inhibiteurs significatifs contre les lignées cellulaires cancéreuses, avec une forte sélectivité pour les cellules cancéreuses du sein. De plus, certains dérivés sulfonamidés ont présenté une excellente inhibition enzymatique contre la CA IX, ce qui en fait des agents antiprolifératifs potentiels .
- Le composé (Z)-4-amino-N-(5-méthyl-1,3,4-thiadiazol-2(3H)-ylidène)benzènesulfonamide a montré des résultats prometteurs dans l'inhibition de la croissance du GBM .
- Les chercheurs ont conçu et synthétisé des dérivés de benzènesulfonamide contenant des échafaudages de thiazol-4-one. Ces composés offrent un potentiel de développement de médicaments et d'applications thérapeutiques .
- L'inhibition de la CA IX est cruciale pour le développement d'agents antiprolifératifs, en particulier en thérapie anticancéreuse .
- Le composé 4e a induit l'apoptose dans les cellules cancéreuses du sein MDA-MB-231, augmentant significativement les niveaux d'annexine V-FITC par rapport aux cellules témoins .
Activité anticancéreuse via l'inhibition de l'anhydrase carbonique IX
Activité anti-glioblastome multiforme (GBM)
Synthèse de nouveaux composés
Inhibition enzymatique et sélectivité
Induction de l'apoptose
Études d'absorption cellulaire
Ces résultats mettent en évidence le potentiel diversifié de ce composé dans la recherche sur le cancer, l'inhibition enzymatique et le développement de médicaments. Des investigations plus approfondies pourraient révéler des applications et des mécanismes d'action supplémentaires .
Mécanisme D'action
Target of Action
The primary target of N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . The overexpression of CA IX is associated with changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia .
Mode of Action
N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide interacts with its target, CA IX, by inhibiting its activity . This inhibition is selective, meaning it primarily affects CA IX and has less impact on other types of carbonic anhydrases .
Biochemical Pathways
The inhibition of CA IX affects the tumor cells’ metabolism, causing a shift from aerobic to anaerobic glycolysis . This shift results in a significant modification in pH within the tumor environment .
Pharmacokinetics
The compound’s cellular uptake has been studied using high-performance liquid chromatography (hplc) methods .
Result of Action
The inhibition of CA IX by N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide has significant effects at the molecular and cellular levels. It has been shown to have an anti-proliferative effect against certain cancer cell lines . For example, it has been found to induce apoptosis in the MDA-MB-231 cell line, a triple-negative breast cancer cell line .
Action Environment
The action, efficacy, and stability of N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the tumor environment, which is affected by the shift in metabolism caused by CA IX inhibition, can impact the compound’s action . .
Orientations Futures
The future directions for “N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide” and similar compounds could involve further exploration of their anticancer and antimicrobial properties . Their selective inhibition of CA IX makes them potential candidates for the development of novel antiproliferative agents .
Propriétés
IUPAC Name |
N-[2-(N-methylanilino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2S/c1-27(19-12-4-2-5-13-19)25-22-17-9-11-18-10-8-16-21(23(18)22)24(25)26-30(28,29)20-14-6-3-7-15-20/h2-17,24-26H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDXZDCHSDVMFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1C(C2=CC=CC3=C2C1=CC=C3)NS(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2412035.png)
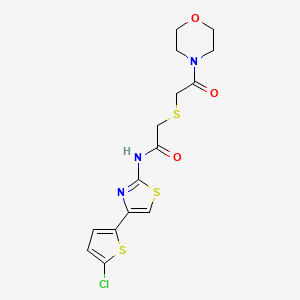
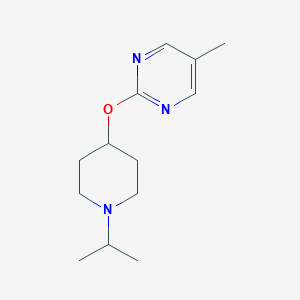
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2412038.png)
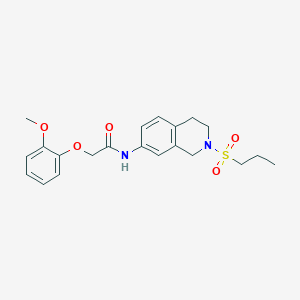
![N-(4-chlorophenyl)-4-{2-[(3-ethoxypropyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide](/img/structure/B2412042.png)
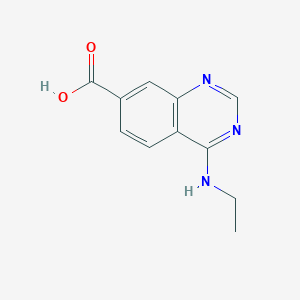
![2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2412044.png)
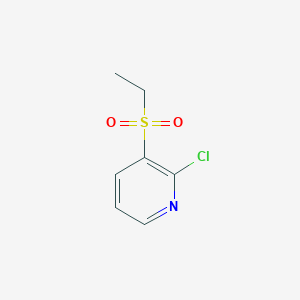
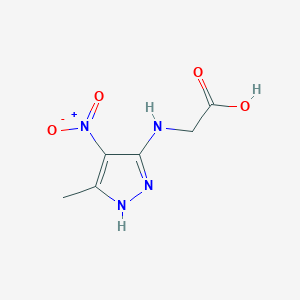

![5-Bromo-6-chloroimidazo[2,1-b][1,3]thiazole](/img/structure/B2412049.png)
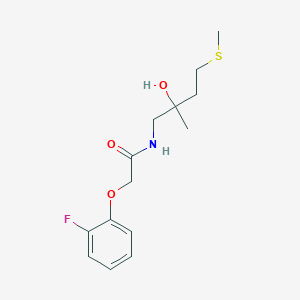
![(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2412058.png)